molecular formula C9H17Cl2N B7812653 4-Chlorodecahydroquinoline hydrochloride CAS No. 90436-13-8

4-Chlorodecahydroquinoline hydrochloride

Cat. No. B7812653
CAS RN: 90436-13-8
M. Wt: 210.14 g/mol
InChI Key: WBYZYYUBKGAWJO-UHFFFAOYSA-N
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Description

4-Chlorodecahydroquinoline hydrochloride is a useful research compound. Its molecular formula is C9H17Cl2N and its molecular weight is 210.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Repurposing in Oncology

Chloroquine (CQ) and hydroxychloroquine (HCQ), related to 4-aminoquinolines, show promise in cancer treatment. Preclinical studies support their use in anti-cancer therapy, especially combined with conventional treatments. They sensitize tumor cells to a variety of drugs, enhancing therapeutic activity. The effects of CQ and HCQ extend to both cancer cells and the tumor microenvironment, impacting various cellular pathways and the immune system. Ongoing clinical studies are evaluating their effectiveness in different cancer types and with various treatments (Verbaanderd et al., 2017).

Computational Studies for COVID-19 Treatment

During the COVID-19 pandemic, chloroquine and its derivatives, including 4-aminoquinoline compounds, were computationally studied as potential treatments. These studies included docking, cheminformatics, and toxicity prediction to assess the efficacy of these metabolites against the coronavirus. The findings revealed significant potential for using these metabolites in coronavirus treatment, although clinical validation is required (Vaidya & Vyas, 2020).

Electrochemical Sensors for Biological and Environmental Samples

4-Aminoquinoline drugs like HCQ and CQ have been analyzed using electrochemical methods due to their importance in biological samples. This research is critical due to the potential toxic side effects of long-term administration of these drugs. Electrochemical sensors offer a simple and sensitive method for detecting these drugs in complex matrices such as pharmaceuticals and biological fluids (Matrouf et al., 2022).

Enhancing Chemotherapy Efficacy in Cancer Treatment

Chloroquine, a 4-aminoquinoline drug, enhances the efficacy of chemotherapy in cancer treatment. It inhibits lysosomal acidification, preventing autophagy by blocking autophagosome fusion and degradation. In cancer treatment, CQ is often used in combination with chemotherapeutic drugs and radiation, sensitizing tumor cells to these treatments (Maycotte et al., 2012).

Autophagy Mechanisms in Antitumor Therapies

CQ and HCQ, part of the 4-aminoquinoline class, are used in antitumor therapies based on autophagy mechanisms. They disrupt autophagosome-lysosome fusions, enhancing the antiproliferative action of chemotherapeutics. The drugs also exhibit mechanisms unrelated to autophagy, such as apoptosis and immunomodulatory characteristics, which contribute to their antitumor effects (Ferreira et al., 2021).

properties

IUPAC Name

4-chloro-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClN.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h7-9,11H,1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYZYYUBKGAWJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(CCN2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90436-13-8
Record name Quinoline, 4-chlorodecahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90436-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chlorodecahydroquinoline hydrochloride
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4-Chlorodecahydroquinoline hydrochloride
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